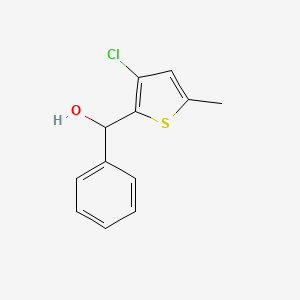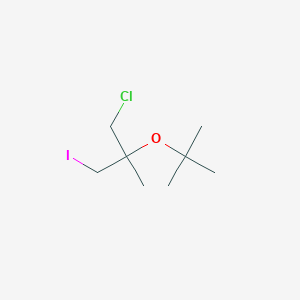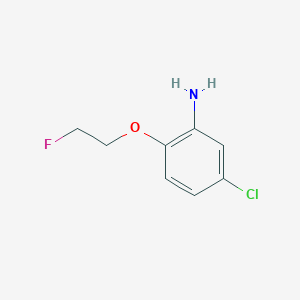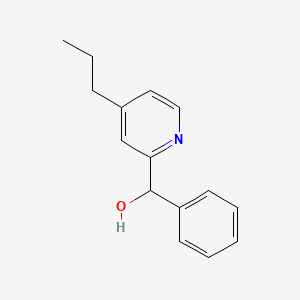
1-(3-Isopropoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Isopropoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol is an organic compound that features a phenyl ring substituted with an isopropoxy group and a pyrrole ring attached to an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Isopropoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol can be synthesized through a multi-step process involving the following key steps:
Formation of the Phenyl Ring Substituent: The synthesis begins with the preparation of 3-isopropoxyphenylboronic acid through the reaction of 3-bromophenol with isopropyl bromide in the presence of a base such as potassium carbonate.
Suzuki Coupling Reaction: The 3-isopropoxyphenylboronic acid is then subjected to a Suzuki coupling reaction with 2-bromo-1-(1H-pyrrol-2-yl)ethanol in the presence of a palladium catalyst and a base such as sodium carbonate. This step forms the desired this compound.
Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize production costs.
化学反応の分析
Types of Reactions: 1-(3-Isopropoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, alkyl halides in acetone.
Major Products Formed:
Oxidation: 1-(3-Isopropoxyphenyl)-1-(1H-pyrrol-2-yl)ethanone.
Reduction: 1-(3-Isopropoxyphenyl)-1-(1H-pyrrol-2-yl)ethane.
Substitution: 1-(3-Alkoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol.
科学的研究の応用
1-(3-Isopropoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 1-(3-Isopropoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the structure and functional groups present in the compound.
類似化合物との比較
1-(3-Isopropoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol can be compared with similar compounds such as:
1-(3-Methoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol: This compound has a methoxy group instead of an isopropoxy group, which may affect its reactivity and biological activity.
1-(3-Ethoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol: The ethoxy group in this compound can influence its solubility and interaction with molecular targets.
1-(3-Propoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol: The propoxy group may alter the compound’s physical and chemical properties compared to the isopropoxy derivative.
特性
分子式 |
C15H19NO2 |
|---|---|
分子量 |
245.32 g/mol |
IUPAC名 |
1-(3-propan-2-yloxyphenyl)-1-(1H-pyrrol-2-yl)ethanol |
InChI |
InChI=1S/C15H19NO2/c1-11(2)18-13-7-4-6-12(10-13)15(3,17)14-8-5-9-16-14/h4-11,16-17H,1-3H3 |
InChIキー |
OJMWRTTYIPIIFK-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=CC(=C1)C(C)(C2=CC=CN2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081324.png)

![2-[Amino(phenyl)methyl]-4-methylphenol](/img/structure/B13081339.png)


![1-[(6-Fluoropyridin-3-YL)methyl]piperazine](/img/structure/B13081352.png)




![Methyl 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13081380.png)

![5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B13081390.png)
![(1-Cyclopropylethyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B13081396.png)
